molecular formula C13H18ClN3S B5204065 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride CAS No. 5251-80-9

6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

Cat. No. B5204065
CAS RN: 5251-80-9
M. Wt: 283.82 g/mol
InChI Key: BZAUGLBFTFXNLK-UHFFFAOYSA-N
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Description

6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride, also known as TPT-260, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity and a favorable safety profile.

Mechanism Of Action

The mechanism of action of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits the activation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride also induces cell cycle arrest and apoptosis by regulating the expression of key cell cycle regulators and apoptotic proteins.

Biochemical And Physiological Effects

6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. In vivo studies have shown that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits tumor growth and metastasis, and improves survival in animal models of cancer. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride is its potent antitumor activity, which has been demonstrated in preclinical studies. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride also has a favorable safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to using 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in lab experiments. One limitation is the limited availability of the compound, which may make it difficult to perform large-scale studies. Another limitation is the lack of clinical data on the efficacy and safety of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in humans, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the development and study of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in animal models and humans. This will provide important information on the optimal dosing and administration of the compound. Another direction is the evaluation of the efficacy and safety of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in clinical trials, which will determine its potential as a therapeutic agent for the treatment of cancer. Finally, the development of combination therapies that include 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride may enhance its antitumor activity and improve its efficacy in the clinic.

Synthesis Methods

The synthesis of 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride involves several steps, starting with the reaction of 2-ethyl-4-methylthiazole with 2-chloro-5-nitrobenzoic acid to form the intermediate compound 2-ethyl-4-methyl-5-nitrothiazole-2-carboxylic acid. The intermediate is then reacted with 1-piperidin-1-yl-2-(thiophen-2-yl)ethanone to form the final product, 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has potent antitumor activity and can inhibit the growth of tumor xenografts in mice. 6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

properties

IUPAC Name

6-ethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-10-8-11-12(14-9-15-13(11)17-10)16-6-4-3-5-7-16;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAUGLBFTFXNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385503
Record name 6-Ethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-piperidin-1-yl-thieno[2,3-d]pyrimidine

CAS RN

5251-80-9
Record name 6-Ethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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